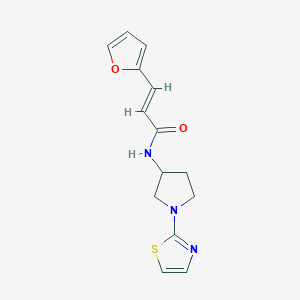

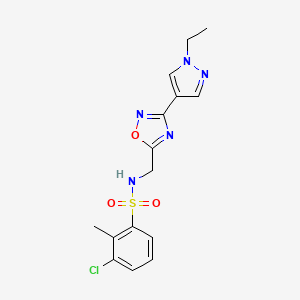

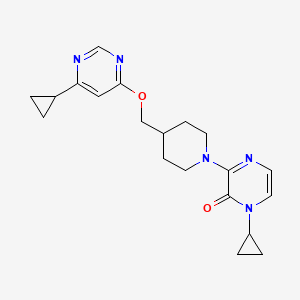

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. While the provided papers do not directly discuss this compound, they do provide insights into similar furan carboxamide derivatives and their synthesis, characterization, and biological activities, which can be informative for understanding the potential properties of the compound .

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with various amines in the presence of a base such as triethylamine (Et3N). For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved with excellent yields by reacting furan-2-carbonyl chloride with 4-bromoaniline . This method could potentially be adapted to synthesize the target compound by incorporating the appropriate amine derivative that contains the 6-oxopyridazinyl moiety.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is often characterized using techniques such as FT-IR, NMR, and HR-MS. Single crystal X-ray diffraction can provide detailed information about the crystal structure, as seen in the characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide . These techniques could be applied to determine the molecular structure of the target compound and confirm its synthesis.

Chemical Reactions Analysis

Furan carboxamide derivatives can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which allows for the arylation of the carboxamide moiety . The target compound could potentially undergo similar reactions, which would be useful for further functionalization or for the synthesis of analogs with modified biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the introduction of a fluorine atom, as seen in the target compound, could affect these properties due to the electronegativity and size of the fluorine atom. Computational methods such as density functional theory (DFT) can be used to predict these properties and to understand the electronic structure of the compound .

Biological Activities

Furan carboxamide derivatives have been shown to exhibit a range of biological activities, including antibacterial , antitumor , antiallergic , and antiviral properties. The specific activities of the target compound would need to be determined experimentally, but the presence of the 4-fluorophenyl and 6-oxopyridazinyl groups suggests potential for significant biological activity.

Scientific Research Applications

Bio-imaging and Sensor Applications : A phenoxazine-based fluorescent chemosensor involving a furan-2-carboxamide group was developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor demonstrated potential for bio-imaging in live cells and zebrafish, indicating applications in environmental monitoring and biological studies. The low detection limits for Cd2+ and CN− suggest its usefulness in tracking these ions at concentrations below WHO guidelines, supporting its application in detecting metal ions in biological systems (Ravichandiran et al., 2020).

Antimicrobial and Antiurease Activities : New 1,2,4-Triazole Schiff Base and Amine Derivatives containing furan-2-carboxamide groups were synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. These compounds demonstrated effective antiurease and antioxidant activities, indicating their potential use in developing new treatments for infections and diseases caused by oxidative stress (Sokmen et al., 2014).

Anti-bacterial Applications : N-(4-bromophenyl)furan-2-carboxamide derivatives were synthesized and showed in vitro anti-bacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The effectiveness against NDM-positive bacteria highlights the potential for developing new antibacterial agents from furan-2-carboxamide derivatives (Siddiqa et al., 2022).

properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c18-13-5-3-12(4-6-13)14-7-8-16(22)21(20-14)10-9-19-17(23)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEVGKKRHQEHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)

![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)

![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)